molecular formula C10H17ClN2O B12709704 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- CAS No. 139886-10-5

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)-

Cat. No.: B12709704
CAS No.: 139886-10-5
M. Wt: 216.71 g/mol
InChI Key: YYQWFORHGBXMQG-YGCVIUNWSA-N
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Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- is a chemical compound with the molecular formula C10H16N2O.ClH . This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydropropenyl group, and an O-methyloxime moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Tetrahydropropenyl Group: The tetrahydropropenyl group is introduced via a hydrogenation reaction.

    Formation of the O-Methyloxime Moiety: The O-methyloxime moiety is formed through the reaction of the aldehyde group with methoxyamine hydrochloride under acidic conditions.

    Final Assembly: The final compound is assembled by combining the pyridine ring, tetrahydropropenyl group, and O-methyloxime moiety under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under optimized conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxaldehyde: Lacks the tetrahydropropenyl and O-methyloxime groups.

    1,2,5,6-Tetrahydropyridine: Does not contain the pyridinecarboxaldehyde moiety.

    O-Methyloxime Derivatives: Similar in structure but may have different substituents.

Uniqueness

The uniqueness of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

139886-10-5

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

(E)-N-methoxy-1-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride

InChI

InChI=1S/C10H16N2O.ClH/c1-3-6-12-7-4-5-10(9-12)8-11-13-2;/h3,5,8H,1,4,6-7,9H2,2H3;1H/b11-8+;

InChI Key

YYQWFORHGBXMQG-YGCVIUNWSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)CC=C.Cl

Canonical SMILES

CON=CC1=CCCN(C1)CC=C.Cl

Origin of Product

United States

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